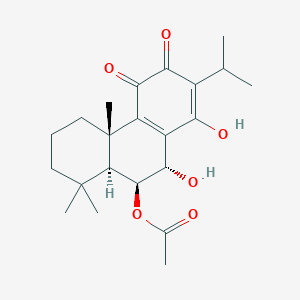

6beta-Acetoxy-7alpha-hydroxyroyleanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6beta-Acetoxy-7alpha-hydroxyroyleanone is a natural blocker of Kv1.2 channels, not involving direct occlusion of the outer pore but depending on C-type inactivation.

Wissenschaftliche Forschungsanwendungen

Research on Related Compounds:

Urinary 6beta-hydroxycortisol : This compound has been considered a marker of drug induction and drug inhibition in humans and laboratory animals. The specificity of 6beta-hydroxycortisol (6beta-OHF) urinary excretion as a marker is still under debate. This review evaluates factors that could modify 6beta-OHF excretion and examines the effect of the analytical techniques on physiological values, as well as the potential relationship between cytochrome P450 3A4 (CYP3A4) polymorphism and 6beta-OHF excretion. It also investigates the time-course of variation in 6beta-OHF excretion when different drugs are co-administered (Galteau & Shamsa, 2003).

Antidiabetic Potential of Anthraquinones : Anthraquinones (AQs) have demonstrated variable antidiabetic potential. Emodin and rhein, specifically, have shown promising antidiabetic potential in various models. The proposed mechanisms of antidiabetic action include upregulation of insulin receptor substrates-1, phosphoinositide-3-kinase, and Akt-ser473 expression, elevation of glucagon-like peptide-1 level in diabetic animal models, inhibition of α-glucosidase activity, and activation of peroxisome proliferator-activated receptors gamma. The position and number of hydroxyl groups greatly influence the overall antidiabetic potential of AQs (Mohammed et al., 2019).

Flavonoids as Alpha-Glucosidase Inhibitors : Flavonoids are known as potent α-glucosidase inhibitors and have attracted interest due to their pharmaceutical benefits. This review discusses the literature on flavonoids as inhibitors of the α-glucosidase enzyme, their mechanism of action, in silico studies, and structure–activity relationships. It concludes that hydroxyl groups at specific positions and the carbonyl oxygen are key modifications to enhance binding through hydrogen bonds (Şöhretoğlu & Sarı, 2019).

Metabolomic Biomarkers in Gestational Diabetes Mellitus : This review summarizes metabolomics studies in gestational diabetes mellitus (GDM) to highlight prospective biomarkers for diagnosis and to better understand the dysfunctional metabolic pathways underlying the condition. The most commonly deranged pathways in GDM include amino acids (glutathione, alanine, valine, and serine), carbohydrates (2-hydroxybutyrate and 1,5-anhydroglucitol), and lipids (phosphatidylcholines and lysophosphatidylcholines) (Alesi et al., 2021).

Eigenschaften

Molekularformel |

C22H30O6 |

|---|---|

Molekulargewicht |

390.476 |

IUPAC-Name |

(4bS,8aS,9S,10S)-3,10-dihydroxy-2-isopropyl-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthren-9-yl acetate |

InChI |

InChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(18(27)16(12)25)22(6)9-7-8-21(4,5)20(22)19(17(13)26)28-11(3)23/h10,17,19-20,25-26H,7-9H2,1-6H3/t17-,19+,20-,22+/m0/s1 |

InChI-Schlüssel |

GFMCIBBITXIADV-ZJDLJICXSA-N |

SMILES |

CC(O[C@H]1[C@@]2([H])C(C)(C)CCC[C@]2(C)C3=C(C(C(C(C)C)=C(O)C3=O)=O)[C@@H]1O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6beta-Acetoxy-7alpha-hydroxyroyleanone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.